6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine
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Overview
Description
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a chemical compound with the CAS Number: 130623-81-3 . It has a molecular weight of 172.62 . The IUPAC name for this compound is 6-chloro-N~4~,N~4~-dimethyl-4,5-pyrimidinediamine .
Molecular Structure Analysis
The InChI code for 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is 1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications
Solid-State NMR Spectroscopy
Solid-state NMR spectroscopy, particularly involving quadrupolar halogens like chlorine, has seen significant advancements. This technique allows for the detailed analysis of isotropic chemical shifts and quadrupolar coupling constants in a range of chemical compounds, including halogenated pyrimidines. The growth in applications of solid-state quadrupolar halogen NMR, especially chlorine NMR, is attributed to the availability of high magnetic fields, expanding the potential for research in this area (Bryce & Sward, 2006).
Tautomerism and Molecular Interactions
Research on the tautomerism of nucleic acid bases, including pyrimidine derivatives, highlights the effect of molecular interactions on tautomeric equilibria. Changes in the environment can significantly impact the stability of various tautomeric forms, which is essential for understanding the biochemical and pharmacological properties of compounds like 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine (Person et al., 1989).
Structure-Activity Relationships of Pyrimidine Derivatives
The exploration of pyrimidine derivatives' structure-activity relationships has revealed their potential in addressing a wide range of diseases. Substituent positions on the pyrimidine nucleus significantly influence biological activities, making these compounds suitable for developing antimicrobial, anticancer, anti-inflammatory, and other pharmacologically relevant agents (Natarajan et al., 2022).
Nitrosamines and Water Technology
The study of nitrosamines, particularly in the context of water technology, underscores the challenges and mechanisms of nitrosamine formation, including those involving dimethylamine reactions. This research is crucial for understanding how compounds like 6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine might behave in various environments and the potential implications for consumer health (Nawrocki & Andrzejewski, 2011).
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-N,4-N-dimethylpyrimidine-4,5-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-11(2)6-4(8)5(7)9-3-10-6/h3H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXBMROGCCOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354328 |
Source
|
Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N4,N4-dimethylpyrimidine-4,5-diamine | |
CAS RN |
130623-81-3 |
Source
|
Record name | 6-Chloro-N~4~,N~4~-dimethylpyrimidine-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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